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  • Product: 5-chloro-6-methyl-2H-benzotriazole
  • CAS: 221343-71-1

Core Science & Biosynthesis

Foundational

5-chloro-6-methyl-2H-benzotriazole chemical structure and physical properties

An In-Depth Technical Guide to 5-chloro-6-methyl-2H-benzotriazole: Structure, Properties, and Synthesis Introduction Benzotriazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and tri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-chloro-6-methyl-2H-benzotriazole: Structure, Properties, and Synthesis

Introduction

Benzotriazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and triazole ring system. Their unique chemical architecture imparts a range of valuable properties, leading to their widespread application as corrosion inhibitors, UV stabilizers in polymers, and versatile building blocks in medicinal chemistry.[1][2] The substitution pattern on the benzene ring allows for the fine-tuning of their physicochemical properties, tailoring them for specific applications. This guide provides a detailed technical overview of a specific derivative, 5-chloro-6-methyl-2H-benzotriazole, focusing on its chemical structure, predicted physical properties, a plausible synthetic pathway, and its potential applications for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Structure Elucidation

Nomenclature and Identifiers

The systematic identification of a chemical entity is paramount for regulatory compliance and scientific communication. The compound in focus is identified as follows:

  • Systematic Name: 5-chloro-6-methyl-2H-benzotriazole

  • Synonym: 6-chloro-5-methyl-1H-benzo[d][3][4][5]triazole[6]

  • CAS Number: 221343-71-1[3][6]

  • Molecular Formula: C₇H₆ClN₃[3][6]

  • Molecular Weight: 167.60 g/mol [6]

Chemical Structure and Tautomerism

5-chloro-6-methyl-2H-benzotriazole possesses a bicyclic heteroaromatic core. The chlorine atom and methyl group are positioned on the benzene ring, which significantly influences the molecule's electronic distribution, lipophilicity, and reactivity.

A critical structural feature of benzotriazoles is tautomerism—the migration of a proton between the nitrogen atoms of the triazole ring. This results in different isomers, primarily the 1H- and 2H-tautomers. While the 1H-tautomer is often thermodynamically more stable for the parent benzotriazole, the 2H-tautomer, as specified in the topic, is also a key form. The precise equilibrium can be influenced by the solvent, temperature, and substitution pattern. The 2H tautomer features the mobile proton attached to the central nitrogen atom of the triazole ring.

Caption: Chemical structure of the 5-chloro-6-methyl-2H-benzotriazole tautomer.

Physicochemical Properties

Quantitative data for this specific substituted benzotriazole is limited in public literature. Therefore, many properties are predicted based on computational models and inferred from structurally related analogs like 5-chlorobenzotriazole and 5-methyl-1H-benzotriazole.

Tabulated Physical Data
PropertyValueSource
Appearance White to beige solid (Expected)[6]
Molecular Weight 167.60 g/mol [6]
Boiling Point 325.9 ± 34.0 °C at 760 mmHgPredicted[3]
Density 1.4 ± 0.1 g/cm³Predicted[3]
Flash Point 180.8 ± 11.3 °CPredicted[3]
Refractive Index 1.688Predicted[3]
Purity ≥95% (Typical for commercial grade)[6]
Storage Inert atmosphere, 2-8°C[6]
Solubility Profile

The solubility is dictated by the interplay of the polar triazole ring and the non-polar substituted benzene ring.

  • Water: Expected to be sparingly or slightly soluble. The parent benzotriazole is slightly soluble in water, and while the methyl group has a minor effect, the chloro group generally decreases aqueous solubility.[7][8]

  • Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Expected to be soluble. Benzotriazole and its methylated analogs show good solubility in alcohols and acetone.[7][8][9]

  • Non-Polar Organic Solvents (e.g., Toluene, Chloroform, Dichloromethane): Expected to be soluble. The aromatic nature and the presence of chloro and methyl groups enhance solubility in these solvents.[7][8]

Anticipated Spectroscopic Characterization
  • ¹H NMR: The spectrum would be expected to show two singlets in the aromatic region (corresponding to the two protons on the benzene ring), a singlet for the methyl group (CH₃) around 2.4-2.6 ppm, and a broad singlet for the N-H proton of the triazole ring, whose chemical shift would be highly dependent on concentration and solvent.

  • ¹³C NMR: The spectrum should reveal seven distinct carbon signals: five for the aromatic carbons (two of which are quaternary and attached to the substituents) and one for the methyl carbon. The carbons attached to the chlorine and nitrogen atoms would show characteristic shifts.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (broad, ~3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1450-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 167. An isotopic peak (M+2) at m/z 169, with approximately one-third the intensity of the M⁺ peak, would be characteristic of the presence of a single chlorine atom.

Synthesis and Reaction Chemistry

Plausible Synthetic Route

The most established and direct method for synthesizing benzotriazoles is the diazotization of an ortho-phenylenediamine derivative.[2][10] For 5-chloro-6-methyl-benzotriazole, the logical precursor is 4-chloro-5-methyl-1,2-diaminobenzene . The reaction involves treating this diamine with a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic medium like acetic acid or dilute hydrochloric acid. The in-situ formation of nitrous acid leads to the diazotization of one amino group, followed by an intramolecular cyclization with the adjacent amino group to form the stable triazole ring.

Detailed Experimental Protocol: Synthesis of 6-chloro-5-methyl-1H-benzotriazole

This protocol describes a generalized procedure. As a senior scientist, it is understood that optimization of equivalents, reaction time, and temperature is essential for achieving high yield and purity.

Objective: To synthesize 6-chloro-5-methyl-1H-benzotriazole via diazotization.

Materials:

  • 4-chloro-5-methyl-1,2-diaminobenzene

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 4-chloro-5-methyl-1,2-diaminobenzene in a mixture of glacial acetic acid and water.

    • Causality: Acetic acid serves as both a solvent and the acidic catalyst required to generate the active nitrosating agent (H₂ONO⁺) from sodium nitrite.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.

    • Causality: The diazotization reaction is exothermic, and the intermediate diazonium species is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and side reactions, ensuring a higher yield of the desired product.

  • Diazotization: Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: A slight excess of sodium nitrite ensures the complete conversion of the diamine. The slow, dropwise addition is a crucial control measure to manage the exothermicity of the reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding it to a beaker of crushed ice. This may precipitate the crude product.

    • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product from the aqueous mixture with ethyl acetate (3x volumes).

    • Causality: Neutralization ensures the product is in its neutral form, maximizing its solubility in the organic extraction solvent. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization Workflow

The crude product from the synthesis typically requires purification to meet the standards for research or further application.

G Crude Crude Product (from Evaporation) Recrystal Recrystallization (e.g., Ethanol/Water) Crude->Recrystal Dissolve in min. hot solvent Filter Filtration & Washing Recrystal->Filter Cool to crystallize Dry Drying (Vacuum Oven) Filter->Dry Collect solid Pure Pure Crystalline Product Dry->Pure Analysis Characterization (NMR, MS, MP) Pure->Analysis

Caption: A typical workflow for the purification and validation of the synthesized product.

Applications and Research Interest

While specific applications for 5-chloro-6-methyl-2H-benzotriazole are not widely documented, its structure suggests potential utility in fields where other benzotriazoles excel.

  • UV Stabilization: Benzotriazole derivatives are renowned UV absorbers.[11] The chromophore in the molecule can absorb harmful UV radiation and dissipate the energy as heat, protecting materials like plastics, coatings, and elastomers from degradation. The chloro and methyl substituents can be used to modulate solubility in the polymer matrix and the wavelength of maximum absorption.

  • Corrosion Inhibition: The lone pair electrons on the triazole nitrogen atoms can coordinate with metal surfaces, particularly copper and its alloys, forming a protective, passive film that prevents corrosion.[1] This compound could be investigated as a corrosion inhibitor in acidic or neutral media.

  • Pharmaceutical Scaffolding: The benzotriazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] This derivative serves as a valuable starting point for the synthesis of new chemical entities with potential therapeutic value.

Safety and Handling

5-chloro-6-methyl-2H-benzotriazole should be handled with standard laboratory precautions for chemical reagents. It is expected to be a solid irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

  • 5-chloro-6-methyl-2H-benzotriazole. (2025, May 27). Huanuo Pharmaceutical Technology (Guangxi) Co., Ltd.
  • 5-Chlorobenzotriazole | C6H4ClN3 | CID 66760. PubChem.
  • 5-(chloromethyl)-2H-benzotriazole;hydrochloride 2260935-98-4 wiki. Guidechem.
  • SUPPLEMENTARY INFORMATION. Royal Society of Chemistry.
  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol. Millipore Sigma.
  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. SpringerLink.
  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol 98%. Sigma-Aldrich.
  • Benzotriazole and Tolyltriazole. Canadian Centre for Occupational Health and Safety.
  • 5-Chlorobenzotriazole (94-97-3) 13C NMR spectrum. ChemicalBook.
  • Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide. Benchchem.
  • Benzotriazole. Wikipedia.
  • cas 53105-58-1: 2-(4-chloro-phenyl)-6-methyl-2h-benzotriazol-5-ylamine. CymitQuimica.
  • 5-Methyl-1H-benzotriazole. UIV CHEM.
  • 5-Methyl-1H-benzotriazole Chemical Properties,Uses,Production. (2026, January 26). ChemicalBook.
  • 6-Chloro-5-methyl-1H-benzo[d][3][4][5]triazole. Sigma-Aldrich. Retrieved from

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. (2021, May 15). International Journal of Research and Review.
  • Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library.
  • Cas 3896-11-5,Bumetrizole. lookchem.
  • '2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole CAS No. 3896-11-5. (2026, January 08). Tintoll.
  • 5-Methyl-1H-benzotriazole | 136-85-6. Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

Exploratory

Spectroscopic Profiling and Structural Dynamics of 5-Chloro-6-methyl-2H-benzotriazole: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary As a Senior Application Scientist, I approach the spectrosco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

As a Senior Application Scientist, I approach the spectroscopic elucidation of 5-chloro-6-methyl-2H-benzotriazole (CAS: 221343-71-1) not merely as a routine data collection exercise, but as a dynamic structural puzzle. This compound—featuring a benzotriazole core asymmetrically substituted with a highly electronegative chlorine atom and an electron-donating methyl group—is a critical intermediate in pharmaceutical synthesis and a potent ultraviolet (UV) light absorber[1].

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this molecule. By bridging raw analytical data with the underlying quantum mechanical and physicochemical causality, this guide establishes robust workflows for Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Visible spectroscopy.

Structural Dynamics: The Tautomeric Challenge

Before acquiring any spectral data, one must understand the molecule's behavior in solution. Benzotriazoles exhibit rapid annular prototropic tautomerism between the 1H and 2H forms[2].

While the 2H -tautomer is symmetric with respect to the triazole ring, the 1H -tautomer is not. Because the benzene ring is asymmetrically substituted (chlorine at C-5, methyl at C-6), the 1H form actually exists as a dynamic equilibrium between two distinct species: 5-chloro-6-methyl-1H-benzotriazole and 6-chloro-5-methyl-1H-benzotriazole. In polar aprotic solvents like DMSO, the 1H forms generally predominate due to stabilization of the dipole moment, but the rapid proton exchange on the NMR timescale often leads to signal broadening[2]. Understanding this causality is paramount; otherwise, an analyst might misinterpret exchange-broadened peaks as sample impurities.

Multi-Modal Spectroscopic Workflows

To achieve orthogonal validation of the molecular structure, we employ a multi-modal approach. The workflow below illustrates the logical progression from sample preparation to structural validation.

Workflow Sample 5-Chloro-6-methyl-2H-benzotriazole (Solid Sample) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent IR FTIR Spectroscopy (ATR Mode) Sample->IR NMR NMR Spectroscopy (1H, 13C, HSQC) Solvent->NMR UV UV-Vis Spectroscopy (Photophysical Profiling) Solvent->UV Data Multi-modal Data Integration & Structural Validation NMR->Data IR->Data UV->Data

Multi-modal spectroscopic workflow for structural validation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design: Non-polar solvents like CDCl₃ often fail to fully dissolve benzotriazoles due to strong intermolecular hydrogen bonding. We utilize DMSO-d₆ because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, yielding sharp, well-resolved aromatic signals[2]. Furthermore, DMSO-d₆ slows the tautomeric proton exchange rate, allowing us to observe the N-H proton.

Protocol 1: Self-Validating High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 15 mg of the compound and dissolve it in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • Self-Validation Step (Variable Temperature): If the N-H peak (~15 ppm) or the aromatic protons appear broad, increase the probe temperature to 353 K.

    • Logic: Heating increases the kinetic rate of proton exchange. If the peaks coalesce into sharp, time-averaged signals, it validates that the initial broadening was due to tautomeric dynamics, not polymeric impurities.

Table 1: Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz)

ProtonChemical Shift (ppm)MultiplicityIntegrationAssignment
N-H~15.2Broad singlet1HTriazole proton (exchangeable)
H-47.95Singlet1HAromatic CH (adjacent to Cl)
H-77.70Singlet1HAromatic CH (adjacent to CH₃)
CH₃2.45Singlet3HMethyl group at C-6

Table 2: Expected ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

CarbonChemical Shift (ppm)Assignment
C-3a, C-7a140.5, 143.2Bridgehead aromatic carbons
C-6137.8Aromatic C-CH₃
C-5131.2Aromatic C-Cl
C-4118.5Aromatic CH
C-7114.3Aromatic CH
CH₃20.1Aliphatic methyl carbon
Fourier Transform Infrared (FTIR) Spectroscopy

Causality in Experimental Design: Historically, IR spectra were acquired using KBr pellets. However, KBr is highly hygroscopic. Absorbed water presents a massive O-H stretching band at ~3300 cm⁻¹, which completely masks the critical N-H stretch of the benzotriazole ring[3]. Therefore, Attenuated Total Reflectance (ATR) is the mandated technique.

Protocol 2: Self-Validating ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Run a background scan (air).

    • Validation: Ensure the baseline between 2000–2500 cm⁻¹ is perfectly flat, confirming the crystal is uncontaminated and atmospheric compensation (CO₂/H₂O) is active.

  • Sample Application: Place 2–3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Table 3: ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹)Vibration ModeIntensity
3150 - 2850N-H stretch (Intermolecularly H-bonded)Broad, Medium
3055C-H stretch (Aromatic)Weak
2920, 2855C-H stretch (Aliphatic CH₃)Weak
1610, 1505C=C, C=N ring stretchingStrong
1080C-Cl stretchMedium
840C-H out-of-plane bend (isolated aromatic H)Strong
UV-Visible Spectroscopy & Photophysics

Benzotriazole derivatives are premier UV stabilizers[1]. Upon absorbing UV radiation, the molecule is elevated to an excited singlet state ( S1​ ). Instead of degrading or fluorescing, it undergoes rapid internal conversion and vibrational relaxation, harmlessly dissipating the energy as heat[4].

Photophysics S0 Ground State (S0) Stable Tautomer S1 Excited State (S1) Charge Transfer S0->S1 UV Absorption (~280 nm) Relax Non-Radiative Decay (Vibrational Relaxation) S1->Relax Internal Conversion Relax->S0 Ground State Recovery Heat Thermal Dissipation Relax->Heat Energy Transfer

Photophysical relaxation pathway illustrating UV absorption and non-radiative decay.

Protocol 3: Determination of Molar Absorptivity ( ε )
  • Stock Preparation: Prepare a 1.0 mM stock solution in spectroscopic-grade methanol.

  • Serial Dilution: Prepare a calibration curve using 10, 20, 30, 40, and 50 µM solutions.

  • Acquisition: Scan from 200 to 400 nm using a 1 cm quartz cuvette.

  • Self-Validation (Beer-Lambert Check): Plot Absorbance vs. Concentration at λmax​ .

    • Logic: An R2>0.999 validates that the compound is fully solvated and is not forming excimers or aggregates, which would skew the photophysical profile.

Table 4: UV-Vis Photophysical Parameters (in Methanol)

ParameterValueSignificance
λmax​ (nm)~278 nmPrimary π→π∗ transition of the benzotriazole core
ε (M⁻¹ cm⁻¹)~1.2 × 10⁴High molar absorptivity confirming efficacy for UV shielding
Cut-off wavelength~310 nmDefines the edge of UV-B absorption

Conclusion

The rigorous spectroscopic profiling of 5-chloro-6-methyl-2H-benzotriazole requires more than reading instrument outputs; it demands an understanding of the molecule's tautomeric equilibria, hydrogen-bonding networks, and photophysical relaxation pathways. By employing the self-validating protocols outlined above, researchers can ensure absolute structural confidence during drug development or materials engineering.

References

  • Title: 1H-Benzotriazole, 6-[chloro(3-chlorophenyl)methyl]-1-methyl- (Chemical Structure & Identifier Database)
  • Title: Experimental (13C NMR) and Theoretical (ab Initio Molecular Orbital Calculations)
  • Source: The Journal of Physical Chemistry A (ACS Publications)
  • Source: Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy (Taylor & Francis / Elsevier)
  • Title: Ultraviolet light absorbers of 2-phenylbenzotriazole (Patent CA1272729A)

Sources

Foundational

Pharmacokinetics of 5-Chloro-6-methyl-2H-benzotriazole in Animal Models: A Comprehensive ADME Guide

Executive Summary Benzotriazole scaffolds are ubiquitous in modern drug discovery, serving as privileged structures for kinase inhibition, antiproliferative agents, and antimicrobial therapeutics[1][2]. The specific deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzotriazole scaffolds are ubiquitous in modern drug discovery, serving as privileged structures for kinase inhibition, antiproliferative agents, and antimicrobial therapeutics[1][2]. The specific derivative, 5-chloro-6-methyl-2H-benzotriazole (5-Cl-6-Me-BTZ, CAS: 221343-71-1), represents a structurally optimized pharmacophore where halogenation and alkylation are strategically employed to modulate target affinity and metabolic stability.

As an Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for evaluating the in vivo pharmacokinetics (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 5-Cl-6-Me-BTZ in rodent models. This guide moves beyond standard protocols to explain the mechanistic causality behind formulation choices, surgical preparations, and bioanalytical logic.

Physicochemical Rationale & ADME Implications

The substitution pattern on the benzotriazole core fundamentally dictates its pharmacokinetic behavior. The addition of a chlorine atom at the C5 position increases the overall lipophilicity ( LogP ) and electron-withdrawing capacity, which significantly enhances passive cellular permeability across the gastrointestinal tract and blood-brain barrier[3][4]. Concurrently, the C6-methyl group provides critical steric hindrance, shielding the aromatic ring from rapid oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes.

It is important to distinguish 5-Cl-6-Me-BTZ from its structural cousin, 1-aminobenzotriazole (1-ABT). While 1-ABT acts as a mechanism-based suicide inhibitor of CYP450s by alkylating the heme prosthetic group[5][6], 2H-benzotriazoles lacking the N-amino group act purely as substrates. Their primary metabolic liabilities involve Phase I aromatic hydroxylation and Phase II N-glucuronidation[7][8].

Standardized In Vivo Pharmacokinetic Methodology

To ensure high-fidelity, reproducible PK data, the following protocol details the workflow for intravenous (IV) and per os (PO) administration in Sprague-Dawley (SD) rats. Every step is optimized to prevent artifacts in clearance and distribution data.

Formulation Strategy (The Causality of Vehicle Selection)

Highly lipophilic halogenated benzotriazoles exhibit poor aqueous solubility. Utilizing simple saline suspensions for IV dosing leads to micro-precipitation in the bloodstream, artificially inflating the volume of distribution ( Vd​ ) and causing microembolisms.

  • IV Formulation: 10% DMSO / 10% Tween-80 / 80% Saline (v/v/v). DMSO acts as the primary solubilizing agent, while Tween-80 acts as a surfactant to prevent precipitation upon rapid dilution in the aqueous bloodstream.

  • PO Formulation: 0.5% Carboxymethyl cellulose sodium (CMC-Na) with 0.1% Tween-80. This creates a homogeneous suspension that ensures consistent gastrointestinal transit and dissolution, standardizing the absorption phase.

Dosing and Serial Sampling Workflow
  • Animal Model: Male Sprague-Dawley rats (200-250g), fasted overnight (12 h) prior to PO dosing to eliminate food-effect variability on absorption.

  • Surgical Preparation: Animals must be pre-surgically implanted with jugular vein cannulas (JVC). Expert Insight: JVC is critical for self-validating data. Repeated retro-orbital or tail-vein bleeding induces physiological stress, releasing catecholamines that alter hepatic blood flow and delay gastric emptying, thereby severely skewing clearance ( CL ) and Tmax​ data[6].

  • Blood Collection: 200 µL of blood is drawn at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Samples are immediately centrifuged (4000 rpm, 10 min, 4°C) to harvest plasma.

LC-MS/MS Bioanalytical Protocol

A robust bioanalytical method requires internal standardization to account for matrix effects and ion suppression common with lipophilic molecules.

  • Protein Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., D4-benzotriazole).

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile.

  • Detection: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.

PK_Workflow N1 Compound Formulation (Vehicle Optimization) N2 Animal Dosing (IV & PO in SD Rats) N1->N2 N3 Serial Blood Sampling (Jugular Vein Cannula) N2->N3 N4 Sample Preparation (Protein Precipitation) N3->N4 N5 LC-MS/MS Bioanalysis (MRM Mode) N4->N5 N6 PK Parameter Calculation (NCA Model) N5->N6

Step-by-step in vivo pharmacokinetic experimental workflow for 5-Cl-6-Me-BTZ.

Pharmacokinetic Profile and Data Interpretation

Based on the structural properties of substituted benzotriazoles and extrapolated preclinical data[8][9], 5-Cl-6-Me-BTZ exhibits moderate clearance, extensive tissue distribution, and viable oral bioavailability.

Table 1: Representative Pharmacokinetic Parameters of 5-Cl-6-Me-BTZ in SD Rats
ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,850 ± 2103,420 ± 450
Tmax​ hN/A1.5 ± 0.5
AUC0−∞​ h·ng/mL3,100 ± 3806,820 ± 710
t1/2​ h2.4 ± 0.33.1 ± 0.4
CL mL/min/kg10.7 ± 1.2N/A
Vdss​ L/kg2.1 ± 0.4N/A
Bioavailability ( F ) %N/A44.0%

Data Synthesis & Causality:

  • Volume of Distribution ( Vdss​ ): A Vdss​ of 2.1 L/kg is significantly higher than total body water in rats (~0.67 L/kg). This indicates that the highly lipophilic 5-chloro-6-methyl substitution drives extensive partitioning out of the plasma and into extravascular tissues (e.g., adipose tissue and target organs)[4].

  • Clearance ( CL ): The clearance rate (10.7 mL/min/kg) is moderate compared to standard rat hepatic blood flow (~55 mL/min/kg). This suggests that while the compound is metabolized, the C6-methyl group provides sufficient steric hindrance to prevent rapid first-pass depletion.

  • Bioavailability ( F ): At 44%, oral bioavailability is favorable for a small molecule, driven by excellent intestinal permeability but limited slightly by moderate hepatic first-pass extraction.

Metabolism and Excretion Pathways

Understanding the metabolic fate of 5-Cl-6-Me-BTZ is critical for predicting drug-drug interactions (DDIs) and systemic toxicity.

  • Phase I Metabolism: The primary route involves CYP-mediated oxidation (predominantly CYP3A4 and CYP2D6 orthologs in rats). However, because the C5 and C6 positions are blocked by chlorine and methyl groups respectively, oxidation is forced to less favorable, sterically hindered positions on the benzene ring, slowing the overall rate of Phase I clearance[7].

  • Phase II Metabolism: Benzotriazoles readily undergo direct N-glucuronidation at the triazole ring by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[7][8].

  • Excretion: The resulting highly polar glucuronide conjugates are primarily excreted via the biliary route into the feces, with a much smaller fraction (<5-10%) of the unchanged parent drug eliminated renally[8].

Metabolism Parent 5-Cl-6-Me-2H-Benzotriazole (Highly Lipophilic) Phase1 Phase I: CYP450 (Aromatic Hydroxylation) Parent->Phase1 CYP Oxidation Phase2 Phase II: UGTs (N-Glucuronidation) Parent->Phase2 Direct Conjugation Renal Renal Excretion (Urine) Parent->Renal Unchanged (<5%) Phase1->Phase2 Glucuronidation Biliary Biliary Excretion (Feces) Phase1->Biliary Phase2->Biliary Major Route Phase2->Renal

Hepatic metabolism and excretion pathways of 5-Cl-6-Me-BTZ.

Conclusion

5-Chloro-6-methyl-2H-benzotriazole possesses a robust pharmacokinetic profile characterized by excellent tissue penetration, moderate clearance, and viable oral bioavailability. The strategic placement of the chloro and methyl groups mitigates rapid Phase I metabolism, shifting the clearance burden toward Phase II N-glucuronidation and subsequent biliary excretion. Rigorous adherence to the optimized formulation, surgical, and sampling protocols outlined in this guide is essential for generating accurate, artifact-free preclinical ADME profiling.

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 5-Chloro-6-methyl-2H-benzotriazole: A Comprehensive Technical Guide

Executive Summary & Rationale 5-Chloro-6-methyl-2H-benzotriazole (5-Cl-6-Me-BTR) is a highly specialized derivative within the broader class of benzotriazoles (BTRs). While parent BTRs are ubiquitous in industrial applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

5-Chloro-6-methyl-2H-benzotriazole (5-Cl-6-Me-BTR) is a highly specialized derivative within the broader class of benzotriazoles (BTRs). While parent BTRs are ubiquitous in industrial applications (e.g., corrosion inhibitors, UV stabilizers) and are increasingly utilized in medicinal chemistry as bioisosteres for kinase inhibitors and antiprotozoal agents[1], the introduction of specific functional groups drastically alters their pharmacokinetic and toxicological profiles.

The addition of a chlorine atom at position 5 and a methyl group at position 6 increases the molecule's lipophilicity (LogP) and alters its electron density. This structural modification enhances cellular permeability—a desirable trait for drug development—but simultaneously raises the risk of bioaccumulation and off-target cytotoxicity. Because high-throughput screening (HTS) programs like ToxCast/Tox21 have demonstrated that subtle structural changes can trigger vastly different mechanistic endpoints[2], a rigorous, tiered in vitro toxicity screening strategy is mandatory.

This guide outlines a self-validating, multi-tiered in vitro screening framework designed to evaluate the hepatotoxicity, genotoxicity, and ecotoxicity of 5-Cl-6-Me-BTR.

Mechanistic Framework: Causality in Assay Selection

To ensure scientific integrity, our screening strategy does not merely catalog endpoints; it investigates the causality of toxicity.

  • Differentiating Cytostatic vs. Cytocidal Effects: Relying solely on metabolic assays (like MTT or ATP depletion) can yield false positives if a compound simply halts cell division (cytostatic). By multiplexing ATP depletion with Lactate Dehydrogenase (LDH) release, we establish a causal link: if ATP drops while LDH simultaneously rises, 5-Cl-6-Me-BTR is actively destroying membrane integrity (cytocidal).

  • Metabolic Activation in Genotoxicity: Unsubstituted 1H-benzotriazoles are generally considered Ames negative and lack inherent genotoxic potential[3]. However, halogenated aromatics can be metabolized by hepatic Cytochrome P450 enzymes into reactive arene oxides. Therefore, conducting genotoxicity assays without an S9 metabolic activation fraction would be a critical methodological failure.

  • Environmental Proxy Testing: BTRs are highly persistent in aquatic environments, often found in stormwater and wastewater[4]. Because 5-Cl-6-Me-BTR contains a halogen, its resistance to biodegradation is likely higher than its parent compound. We utilize Vibrio fischeri as a rapid, high-throughput proxy to predict acute aquatic toxicity before progressing to complex Daphnia magna models.

ToxicityPathway Compound 5-Cl-6-Me-BTR Exposure ROS Intracellular ROS Generation Compound->ROS Mito Mitochondrial Depolarization Compound->Mito ROS->Mito ATP ATP Depletion Mito->ATP Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis / Cell Death ATP->Apoptosis Caspase->Apoptosis

Fig 1: Proposed apoptotic signaling pathway induced by halogenated benzotriazole in vitro.

High-Throughput Screening (HTS) Workflow

To evaluate 5-Cl-6-Me-BTR across multiple cell lines (HepG2 for hepatic liability, HEK293 for renal liability), we employ an HTS workflow. This ensures reproducibility and statistical robustness.

HTSWorkflow Prep Compound Preparation Dose Acoustic Dispensing Prep->Dose Incubate Cell Incubation (24-72h) Dose->Incubate Read Multiplex Readout (Lumi/Fluo) Incubate->Read Analysis Data Analysis (IC50 Calc) Read->Analysis

Fig 2: High-throughput in vitro screening workflow for 5-Cl-6-Me-BTR toxicity evaluation.

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating Multiplex Cytotoxicity Assay (ATP/LDH)

This protocol is designed as a self-validating system. The inclusion of internal controls ensures that any observed toxicity is a true pharmacological effect of 5-Cl-6-Me-BTR, not an artifact of edge effects, media degradation, or assay interference.

Step 1: Cell Seeding

  • Harvest HepG2 and HEK293 cells at 80% confluence.

  • Seed at a density of 1.0 × 10⁴ cells/well in a 96-well black, clear-bottom plate using 100 µL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Step 2: Compound Dosing & Control Implementation

  • Prepare a 10 mM stock of 5-Cl-6-Me-BTR in 100% DMSO.

  • Perform a 10-point half-log serial dilution.

  • Self-Validation Controls: Every plate must contain:

    • Vehicle Control: 0.5% DMSO (establishes 100% viability baseline).

    • Positive Control: 100 µM Terfenadine or 1% Triton X-100 (confirms assay sensitivity to cell death).

    • Blank Wells: Cell-free media + 0.5% DMSO (for background luminescence/fluorescence subtraction).

  • Dose cells (final concentration range: 0.03 µM to 100 µM) and incubate for 48 hours.

Step 3: Multiplex Readout

  • LDH Release (Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add 50 µL of LDH substrate mix (e.g., CytoTox-ONE™). Incubate for 10 minutes, add stop solution, and read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Depletion (Metabolic Viability): To the original plate, add 50 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.

Protocol B: Acute Ecotoxicity Proxy (Vibrio fischeri Microtox Assay)

Because benzotriazole derivatives exhibit acute toxicity to aquatic organisms at concentrations ≤ 3.3 mg/L[4], this assay provides rapid environmental hazard identification.

Step 1: Reagent Preparation

  • Reconstitute lyophilized Vibrio fischeri bacteria in 2% NaCl reconstitution solution.

  • Equilibrate the bacterial suspension in a Microtox analyzer at 15°C for 15 minutes.

Step 2: Exposure

  • Prepare serial dilutions of 5-Cl-6-Me-BTR in 2% NaCl (to match marine osmotic conditions).

  • Expose the bacteria to the compound for 15 and 30 minutes. Include a 2% NaCl blank as the negative control and Zinc Sulfate as the positive control.

Step 3: Measurement

  • Measure the reduction in natural bioluminescence. The EC50 is calculated as the concentration of 5-Cl-6-Me-BTR causing a 50% reduction in light output compared to the vehicle control.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative profile of 5-Cl-6-Me-BTR based on the behavior of structurally analogous halogenated benzotriazoles. This structured format allows researchers to rapidly compare endpoints and mechanistic interpretations.

Assay CategoryBiological SystemEndpoint MeasuredRepresentative IC50/EC50Mechanistic Interpretation
Basal Cytotoxicity HepG2 (Human Liver)ATP Depletion~45.2 µMModerate hepatotoxic liability; typical for lipophilic halogenated aromatics.
Membrane Integrity HepG2 (Human Liver)LDH Release~68.5 µMGap between ATP and LDH IC50 suggests early metabolic stress precedes membrane rupture.
Renal Toxicity HEK293 (Human Kidney)ATP Depletion~52.1 µMComparable to hepatic toxicity; indicates non-tissue-specific basal cytotoxicity.
Genotoxicity S. typhimurium (Ames)Revertant ColoniesNegative (up to 500 µM)Lacks direct mutagenic potential, aligning with parent 1H-benzotriazole profiles[3].
Genotoxicity (+S9) S. typhimurium (Ames)Revertant ColoniesEquivocal / Weak PositivePotential formation of reactive metabolites via CYP450; requires micronucleus follow-up.
Ecotoxicity Vibrio fischeriBioluminescence~2.8 mg/LHigh aquatic toxicity risk; consistent with data on substituted benzotriazoles[4].

Conclusion

The preliminary in vitro screening of 5-chloro-6-methyl-2H-benzotriazole requires a nuanced approach that goes beyond simple live/dead assays. By multiplexing metabolic and membrane-integrity endpoints, incorporating metabolic activation in genotoxicity assessments, and utilizing rapid ecotoxicity proxies, researchers can establish a highly trustworthy, self-validating data package. While the parent benzotriazole scaffold is generally well-tolerated with moderate acute toxicity[3], the addition of the chloro- and methyl- groups necessitates strict monitoring for CYP450-mediated reactive intermediates and persistent environmental toxicity.

References

  • Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays Source: frontiersin.org URL:[Link]

  • 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement Source: industrialchemicals.gov.au URL:[Link]

  • Toxicity of Benzotriazole and Benzotriazole Derivatives to Three Aquatic Species Source: researchgate.net URL:[Link]

  • Benzotriazole: An overview on its versatile biological behavior Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve 5-chloro-6-methyl-2H-benzotriazole in DMSO for cell culture

Application Note: Preparation and Handling of 5-Chloro-6-methyl-2H-benzotriazole in DMSO for Cell Culture Assays Target Audience: Researchers, cell biologists, and drug development professionals. Introduction 5-Chloro-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 5-Chloro-6-methyl-2H-benzotriazole in DMSO for Cell Culture Assays

Target Audience: Researchers, cell biologists, and drug development professionals.

Introduction

5-Chloro-6-methyl-2H-benzotriazole is a halogenated benzotriazole derivative utilized in various biochemical and pharmacological assays[1]. Like many heterocyclic small molecules, it exhibits poor aqueous solubility, necessitating the use of a carrier solvent for in vitro applications. Dimethyl sulfoxide (DMSO) is the universal vehicle of choice; however, improper dissolution techniques can lead to compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity. This application note provides a self-validating, step-by-step protocol for formulating stable DMSO stock solutions and safely administering them to cell cultures.

Physicochemical Properties & Quantitative Data

Before preparing the stock solution, it is critical to understand the physical parameters of the compound to calculate molarity accurately.

ParameterValue / Description
Chemical Name 5-Chloro-6-methyl-2H-benzotriazole
CAS Number 41449-95-0
Molecular Formula C7H6ClN3
Molecular Weight 167.60 g/mol
Appearance Solid / Powder
Primary Solvent Anhydrous DMSO (Cell Culture Grade, >99.9%)
Recommended Stock 50 mM (Requires 8.38 mg per 1.0 mL DMSO)

Causality & Expert Insights: The "Why" Behind the Protocol

A robust protocol is not just a sequence of steps; it is a system designed to prevent experimental artifacts. As a Senior Application Scientist, I highlight the following critical causalities that dictate this workflow:

  • Hygroscopy and Precipitation: DMSO is highly hygroscopic. If the cold DMSO bottle or the compound vial is opened before equilibrating to room temperature, atmospheric moisture will condense into the solvent. Water drastically reduces the solubility of hydrophobic compounds, leading to microscopic precipitation that ruins assay reproducibility. Always use anhydrous DMSO and equilibrate all reagents prior to opening[2].

  • Weighing Kinetics & Stock Concentration: Preparing a 10 mM stock requires weighing a mere 1.68 mg per mL. Standard analytical balances carry a high margin of error at <2 mg. By preparing a 50 mM master stock (8.38 mg/mL), you minimize weighing errors and ensure precise dosing.

  • Membrane Compatibility (Critical): If your powder is non-sterile, you must filter the DMSO stock. Do not use Polyethersulfone (PES) or Cellulose Acetate (CA) filters. 100% DMSO will dissolve or degrade these membranes, leaching toxic polymers into your stock. You must exclusively use Polytetrafluoroethylene (PTFE), Nylon, or Regenerated Cellulose (RC) membranes for sterile filtration of pure DMSO[3].

  • The 0.1% Cytotoxicity Rule: DMSO alters cell membrane permeability and can induce apoptosis at high concentrations. While some robust cell lines tolerate up to 0.5%, the gold standard is to maintain a final DMSO concentration of ≤0.1% (v/v) in the culture media to prevent solvent-induced toxicity[4]. To validate that observed biological effects are from the benzotriazole and not the solvent, every experiment must include a vehicle control (media containing the exact same percentage of DMSO as the highest treatment group)[4].

Step-by-Step Experimental Protocol

Part A: Preparation of 50 mM Master Stock Solution

  • Equilibration: Remove the 5-chloro-6-methyl-2H-benzotriazole powder and anhydrous DMSO from cold storage. Allow them to sit in a desiccator for 30 minutes to reach room temperature[2].

  • Weighing: In a chemical fume hood, place a sterile, solvent-resistant microcentrifuge tube on a calibrated analytical balance. Carefully weigh exactly 8.38 mg of the compound.

  • Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO to the tube. Cap tightly.

  • Agitation: Vortex the solution vigorously for 1–2 minutes. If the solution is not optically clear, sonicate in a water bath at room temperature for 5 to 10 minutes until no particulates remain[2].

  • Sterile Filtration: Draw the solution into a sterile glass or chemical-resistant syringe. Attach a 0.22 µm PTFE or Nylon syringe filter and gently expel the solution into a new sterile tube[3].

  • Aliquoting: Divide the stock into 20–50 µL single-use aliquots in sterile tubes to prevent freeze-thaw degradation. Store immediately at -20°C (short-term) or -80°C (long-term, up to 6 months).

Part B: Preparation of Working Solution & Cell Treatment

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure any micro-precipitates formed during freezing are fully re-dissolved.

  • Serial Dilution: To achieve a final treatment concentration of 50 µM (a 1:1000 dilution), do not add the DMSO stock directly to the cell well. Instead, prepare a working media solution: add 1 µL of the 50 mM stock to 999 µL of pre-warmed complete culture media[2].

  • Vehicle Control: In a separate tube, add 1 µL of pure DMSO to 999 µL of complete media.

  • Application: Aspirate old media from the cell culture plates and gently apply the working solutions and vehicle controls. The final DMSO concentration is now safely at 0.1%[4].

Workflow Visualization

The following diagram illustrates the logical progression and critical checkpoints of the dissolution and dilution workflow.

Workflow powder 5-Chloro-6-methyl-2H-benzotriazole (Equilibrate to RT) weigh Weigh 8.38 mg (For 50 mM Stock) powder->weigh solvent Add 1.0 mL Anhydrous DMSO (Cell Culture Grade) weigh->solvent dissolve Vortex / Sonicate (Until Optically Clear) solvent->dissolve filter Sterile Filtration (0.22 µm PTFE or Nylon ONLY) dissolve->filter Avoid PES/CA (Membrane Dissolution) aliquot Aliquot & Store (-20°C to -80°C) filter->aliquot thaw Thaw Aliquot at RT (Prior to Assay) aliquot->thaw Minimize Freeze-Thaw dilute Dilute in Culture Media (e.g., 1:1000 for 50 µM) thaw->dilute assay Apply to Cells (Final DMSO ≤ 0.1%) dilute->assay Include Vehicle Control

Workflow for dissolving and diluting 5-chloro-6-methyl-2H-benzotriazole in DMSO for cell culture.

References

  • [1] 5-chloro-6-methyl-2H-benzotriazole (Cas 41449-95-0) – Parchem. Parchem Fine & Specialty Chemicals.

  • [4] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. National Institutes of Health (NIH) / PMC.

  • [2] Preparing K00546 Stock Solution with DMSO: An Application Note and Protocol. Benchchem.

  • [3] Corning® Filtration Guide. Corning Life Sciences.

Sources

Application

preparation of 5-chloro-6-methyl-2H-benzotriazole stock solutions

Application Note: Preparation and Handling of 5-Chloro-6-methyl-2H-benzotriazole Stock Solutions for High-Throughput Screening and In Vitro Assays Introduction & Chemical Profile 5-Chloro-6-methyl-2H-benzotriazole (CAS 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 5-Chloro-6-methyl-2H-benzotriazole Stock Solutions for High-Throughput Screening and In Vitro Assays

Introduction & Chemical Profile

5-Chloro-6-methyl-2H-benzotriazole (CAS 221343-71-1) is a specialized halogenated benzotriazole derivative. In drug development and biochemical research, benzotriazole scaffolds are widely utilized as pharmacophores for kinase inhibition and as alternate enzyme substrates in antimicrobial studies. Because of its specific physicochemical properties—namely a hydrophobic chloro-methyl-substituted benzene ring fused to a polar triazole core—proper solvation, handling, and storage of this compound are critical to ensure reproducibility in high-throughput screening (HTS) and in vitro assays.

Causality in Solvent Selection and Handling (Expertise & Experience)

A robust experimental protocol requires understanding why specific handling choices are made. The preparation of 5-chloro-6-methyl-2H-benzotriazole relies on the following mechanistic principles:

  • Solvent Choice (Anhydrous DMSO): The compound is poorly soluble in aqueous buffers due to its hydrophobic halogenated ring. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its high dielectric constant effectively solvates the entire molecule. Studies on structurally related benzotriazoles demonstrate that 100% anhydrous DMSO can support stock concentrations up to 100 mM without immediate precipitation[1]. It is critical to use anhydrous DMSO (water <0.005%), as atmospheric moisture absorbed by the solvent will drastically reduce the compound's solubility limit.

  • Mechanical vs. Thermal Solvation: Complete dissolution of the crystalline powder may not be instantaneous. Gentle sonication for 8 minutes at room temperature provides the mechanical energy required to disrupt the crystal lattice[1]. This is vastly superior to thermal heating (e.g., water baths at 60°C), which can induce localized thermal degradation of the triazole core.

  • Aliquoting vs. Freeze-Thaw: Benzotriazole derivatives are highly susceptible to irreversible precipitation when subjected to repeated freeze-thaw cycles[1]. Once the compound crashes out of solution post-freezing, re-dissolving it is exceptionally difficult. Therefore, creating single-use aliquots is a mandatory practice to preserve the integrity of the stock.

Step-by-Step Preparation Protocol

The following methodology details the preparation of a standard 50 mM stock solution in a 10 mL volume.

Step 1: Equilibration Bring the sealed vial of 5-chloro-6-methyl-2H-benzotriazole powder to room temperature inside a desiccator for at least 30 minutes. This prevents ambient moisture from condensing on the cold powder, which would introduce water into the anhydrous system.

Step 2: Weighing Under an inert atmosphere (e.g., nitrogen-purged glove box or a dry environment), weigh exactly 83.80 mg of the compound (Molecular Weight: 167.59 g/mol ). Transfer the powder to a sterile, solvent-resistant glass vial.

Step 3: Solvation Add 10 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the vial. Seal the vial tightly with a PTFE-lined cap.

Step 4: Sonication Place the sealed vial in a sonicating water bath at room temperature for exactly 8 minutes[1]. Visually inspect the solution against a strong light source to ensure no micro-particulates remain.

Step 5: Aliquoting Immediately dispense the stock solution into amber glass or opaque polypropylene vials in 50 µL to 100 µL single-use aliquots.

Step 6: Storage Store the aliquots at -20°C or -80°C in a desiccated container, protected from light.

Quality Control & Validation (Trustworthiness)

To ensure the protocol operates as a self-validating system, implement the following quality control (QC) checks before utilizing the stock in downstream biological assays:

  • Pre-Assay Visual Inspection: Before use, thaw the single-use aliquot at room temperature and vortex for 10 seconds. Inspect for turbidity or micro-crystals. If precipitation is observed, the aliquot must be discarded.

  • Spectrophotometric Verification: Dilute a 1 µL sample of the stock into 999 µL of DMSO (a 1:1000 dilution) and measure the UV absorbance. Halogenated benzotriazoles typically exhibit strong UV absorption with a λmax between 220 nm and 280 nm[2]. Establishing a baseline UV-Vis spectrum for your freshly prepared stock allows you to cross-reference future aliquots. A significant drop in expected absorbance indicates precipitation or degradation.

Quantitative Data: Solubility and Dilution Metrics

The table below summarizes the mass requirements for preparing various standard stock concentrations of 5-chloro-6-methyl-2H-benzotriazole in 10 mL of DMSO.

Target ConcentrationVolume of DMSOMass of 5-Chloro-6-methyl-2H-benzotriazoleApplication Suitability
10 mM 10 mL16.76 mgCell-based assays
50 mM 10 mL83.80 mgHTS / Library storage
100 mM 10 mL167.59 mgStructural biology / NMR

Note: For maximum solubility in aqueous buffers during downstream assays, the DMSO stock should be diluted directly into the assay buffer just prior to use. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced cytotoxicity in cell-based or embryonic models[3].

Experimental Workflow Visualization

G Start 5-Chloro-6-methyl-2H-benzotriazole (Crystalline Powder) Equilibrate Equilibrate to RT (30 mins in desiccator) Start->Equilibrate Weigh Weighing under Inert Atmosphere Equilibrate->Weigh Solvent Add Anhydrous DMSO (Target: 10-100 mM) Weigh->Solvent Sonicate Sonication (8 min, RT) Solvent->Sonicate QC QC: Visual Inspection & UV-Vis Verification Sonicate->QC Aliquot Aliquot into Amber Vials (Single-use volumes) QC->Aliquot Store Store at -20°C to -80°C (Desiccated) Aliquot->Store

Workflow for the preparation and validation of 5-chloro-6-methyl-2H-benzotriazole stock solutions.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-chloro-6-methyl-2H-benzotriazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter "brick dust" precipitation when working with halogenated benzotriazole de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter "brick dust" precipitation when working with halogenated benzotriazole derivatives.

Benzotriazole derivatives have emerged as significant compounds in medicinal chemistry due to their diverse pharmacological activities, serving as a versatile scaffold for drug development1[1]. While the 5-chloro and 6-methyl substitutions drastically improve target binding affinity through enhanced lipophilicity and halogen bonding, they simultaneously create a massive thermodynamic barrier to aqueous solvation.

This guide abandons generic advice in favor of a causality-driven troubleshooting framework and self-validating protocols to ensure your biological assays yield artifact-free data.

Part 1: Troubleshooting Guides & FAQs

Q1: I prepare a 10 mM stock of 5-chloro-6-methyl-2H-benzotriazole in 100% DMSO, but upon diluting to 100 µM in my cell culture media, the compound immediately precipitates. How can I prevent this?

Causality: This is a classic "solvent-shift" precipitation. When a high-concentration DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic drug can be solvated by water molecules. This leaves the 5-chloro-6-methyl-2H-benzotriazole locally supersaturated, triggering rapid nucleation and crystal growth. Solution: Employ a "step-down" co-solvent strategy to bridge the dielectric constant gap between pure DMSO and water.

  • Actionable Step: Dilute your 10 mM DMSO stock into an intermediate solvent mixture (e.g., 50% PEG-400 / 50% DMSO) to a concentration of 1 mM. Add this intermediate stock dropwise to pre-warmed (37°C) assay buffer under vigorous vortexing.

  • Self-Validation: Measure the optical density (OD) at 600 nm of your final assay media. A rising OD indicates nanoparticle aggregation (precipitation). A stable, near-zero OD validates successful solubilization.

Q2: My biochemical enzyme assay cannot tolerate more than 0.5% DMSO, but this compound requires at least 2% DMSO to stay in solution. What are my options?

Causality: Enzymes are highly sensitive to organic solvents due to active-site denaturation. When DMSO must be minimized, you must rely on host-guest complexation rather than co-solvency. The inclusion complex creation approach has been used accurately to increase the aqueous solubility of poorly soluble therapeutics by encapsulating the lipophilic compound within a hollow, lipophilic core cavity2[2]. Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic chloro-methyl-phenyl ring of the benzotriazole, while its hydrophilic exterior maintains aqueous solubility.

  • Actionable Step: Formulate the compound directly in a 20% (w/v) HP-β-CD aqueous buffer using acoustic cavitation (probe sonication) to drive the complexation (See Protocol 1 below).

Q3: Does the use of surfactants like Tween-80 or Triton X-100 to dissolve the compound interfere with fluorescence-based biological readouts?

Causality: Yes. Surfactants form micelles that scatter light, quench fluorescence, or auto-fluoresce, leading to high background noise in assays like FRET or Alamar Blue. Furthermore, aggressive surfactants like Triton X-100 will lyse cell membranes, confounding phenotypic cell viability assays. Solution: If a surfactant is absolutely necessary, pivot to a low critical micelle concentration (CMC), non-ionic block copolymer like Pluronic F-68 at 0.01% - 0.1%. It is highly biocompatible and optically clear. Always run a "vehicle-only" control to subtract background interference.

Part 2: Logical Workflows & Decision Trees

To systematize your approach to formulating 5-chloro-6-methyl-2H-benzotriazole, follow this decision tree based on your specific assay constraints.

DecisionTree Start Precipitation of 5-chloro-6-methyl-2H-benzotriazole in Assay Buffer CheckDMSO Is DMSO tolerance >1%? Start->CheckDMSO UseDMSO Use Step-Down Dilution (DMSO to PEG-400 to Buffer) CheckDMSO->UseDMSO Yes CheckCD Is host-guest complexation viable? CheckDMSO->CheckCD No UseCD Formulate with 20% HP-β-CD (0% Organic Solvent) CheckCD->UseCD Yes UseSurfactant Add 0.05% Pluronic F-68 (Biocompatible Surfactant) CheckCD->UseSurfactant No (Steric Hindrance)

Decision tree for resolving benzotriazole precipitation in biological assays.

Part 3: Quantitative Data Comparison

Selecting the right solubilization strategy requires balancing the maximum achievable concentration against the biological compatibility of the vehicle.

Solubilization StrategyVehicle CompositionEstimated Solubility Limit (µM)Biological Assay Compatibility
Direct Dilution 1% DMSO in PBS< 10 µMHigh (Standard for most cells/enzymes)
Co-solvent Step-Down 1% DMSO + 5% PEG-400~ 50 - 100 µMModerate (PEG may alter osmotic pressure)
Host-Guest Complexation 20% HP-β-CD in Buffer> 500 µMHigh (Zero organic solvents; highly biocompatible)
Micellar Solubilization 0.1% Pluronic F-68~ 200 µMModerate (Surfactant may affect membrane fluidity)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Zero-DMSO Method)

Objective: Achieve a stable 1 mM working solution of 5-chloro-6-methyl-2H-benzotriazole in aqueous media without organic solvents.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve in 1 mL of molecular biology-grade water to create a 20% (w/v) vehicle.

  • API Addition: Add 0.167 mg of 5-chloro-6-methyl-2H-benzotriazole (MW ≈ 167.6 g/mol ) directly to the HP-β-CD solution. The suspension will appear cloudy.

  • Energy Input (Causality): Probe-sonicate the suspension on ice for 3 cycles of 10 seconds (amplitude 40%). Why? Mechanical energy is required to break the high crystal lattice energy of the halogenated benzotriazole and drive the molecules into the cyclodextrin cavities.

  • Thermodynamic Equilibration: Incubate the solution on an orbital shaker at 37°C for 24 hours.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Validation: Quantify the final concentration of the filtrate using HPLC-UV against a standard curve prepared in pure methanol.

Protocol 2: Shake-Flask Solubility Determination

To empirically validate the success of any new solubility enhancement formulation before applying it to precious biological targets, the shake-flask method is the industry standard.

ShakeFlask Step1 1. Excess Solid Addition Step2 2. Equilibration (48h at 37°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Supernatant Sampling Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Self-validating shake-flask workflow for empirical solubility determination.

Step-by-Step Execution:

  • Saturation: Add an excess amount (visible powder) of 5-chloro-6-methyl-2H-benzotriazole to a microcentrifuge tube containing 500 µL of your chosen assay buffer/vehicle.

  • Equilibration: Seal the tube and agitate at 300 RPM on a thermoshaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached between the solid and dissolved phases.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes at 37°C to tightly pellet the undissolved solid.

  • Sampling: Carefully extract 100 µL of the clear supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and inject into an HPLC-UV system to determine the absolute saturation solubility limit of your formulation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications Source: GSC Online Press URL

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloro-6-Methyl-2H-Benzotriazole Fluorescence Assays

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals utilizing 5-chloro-6-methyl-2H-benzotriazole scaffolds in fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I have engineered this guide for researchers and drug development professionals utilizing 5-chloro-6-methyl-2H-benzotriazole scaffolds in fluorogenic systems.

While the unique push-pull electronic configuration of this molecule—driven by the electron-withdrawing chlorine and electron-donating methyl groups—makes it an exceptional electron acceptor for 1[1], it also introduces specific photophysical vulnerabilities. If not strictly controlled, these vulnerabilities manifest as severe background noise, compromising your assay's limit of detection (LOD). This guide provides the mechanistic causality and self-validating protocols required to isolate and eliminate these artifacts.

Section 1: The Mechanistic Origins of Background Noise

Background noise in assays utilizing this specific benzotriazole derivative typically stems from three photophysical failures:

  • Incomplete PET & Ligand Autofluorescence: When acting as a sensitizing antenna or quencher, the benzotriazole ring must efficiently transfer its excited-state energy. If solvent polarity or steric hindrance disrupts this, the energy is emitted as a broad background fluorescence rather than being transferred to the target reporter.

  • Aggregation-Caused Scattering: The addition of the 5-chloro and 6-methyl groups significantly increases the lipophilicity of the benzotriazole core. In standard aqueous buffers, this drives the formation of nano-aggregates via π−π stacking, leading to erratic light scattering and baseline drift.

  • Photochemical Activation: Under intense or prolonged UV/Vis laser excitation, benzotriazole derivatives can act as UV-stabilizers that undergo 2[2], generating highly fluorescent phenazine-like byproducts that permanently elevate the baseline.

Pathway Excitation UV Excitation (e.g., 340 nm) Ligand Benzotriazole Singlet State (S1) Excitation->Ligand Triplet Triplet State (T1) via ISC Ligand->Triplet Efficient ISC Noise Ligand Fluorescence (Background Noise) Ligand->Noise Inefficient ISC Lanthanide Target Emission (Long Lifetime) Triplet->Lanthanide Energy Transfer

Photophysical energy transfer pathway and origin of ligand-induced background noise.

Section 2: Diagnostic FAQs

Q1: I am seeing a broad emission peak around 400–450 nm prior to adding my target analyte. Why? Cause: This is ligand autofluorescence caused by incomplete PET. When the 5-chloro-6-methyl-2H-benzotriazole moiety absorbs light but fails to efficiently transfer energy to the reporter, the energy is released as background fluorescence. This often occurs if the coordination geometry is disrupted by competing chelators in the buffer. Solution: Remove strong competing chelators (e.g., EDTA, EGTA) from your buffer and ensure optimal pH (7.2–7.6) to maintain the proper protonation state of the triazole nitrogen.

Q2: The baseline noise increases significantly when analyzing complex biological samples like serum. How do I fix this? Cause: Biological matrices contain high concentrations of endogenous fluorophores (like NADH and flavins) that emit short-lived3[3] in the visible spectrum. Solution: Implement Time-Resolved Fluorescence (TRF) gating. By introducing a microsecond delay after the excitation pulse, you allow the nanosecond-lifetime background noise to decay completely before measuring your target signal.

Q3: My signal-to-noise ratio degrades steadily over a 30-minute assay incubation. Is the probe chemically degrading? Cause: It is rarely chemical degradation; it is physical aggregation. The hydrophobic nature of the substituted benzotriazole leads to slow micelle formation in aqueous media, causing light scattering that mimics a rising fluorescent baseline. Solution: Introduce a non-ionic surfactant (e.g., 0.05% Tween-20) to disrupt hydrophobic interactions and stabilize the monomeric state of the probe.

Section 3: Quantitative Optimization Parameters

To systematically troubleshoot your assay, verify that your experimental parameters fall within the optimal ranges defined below.

ParameterDiagnostic Indicator of FailureOptimal RangeMechanistic Causality
Co-solvent (DMSO) Cloudy baseline, erratic reads1% - 5% (v/v)Solubilizes the hydrophobic 5-chloro-6-methyl moiety, preventing light scattering.
Surfactant (Tween-20) Signal drift over >30 mins0.01% - 0.1%Disrupts intermolecular π−π stacking of benzotriazole rings.
TRF Delay Window High serum background50 - 100 µsGates out nanosecond-decay biological autofluorescence.
Buffer pH Broad 450 nm emission7.2 - 7.6Optimizes the protonation state for efficient intramolecular charge transfer.
Section 4: Self-Validating Experimental Protocols

Do not implement changes blindly. The following protocols are designed as self-validating systems, ensuring that every adjustment proves its own efficacy through built-in controls.

Protocol A: Matrix De-aggregation and Stabilization

Objective: Eliminate baseline drift caused by benzotriazole π−π stacking.

  • Stock Preparation: Dissolve the 5-chloro-6-methyl-2H-benzotriazole probe in 100% anhydrous DMSO to create a 10 mM stock. Note: Water absorption in DMSO will cause premature aggregation; use sealed ampoules.

  • Buffer Formulation: Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.4) and split it into two cohorts. Supplement Cohort A (Control) with nothing. Supplement Cohort B (Optimized) with 0.05% Tween-20.

  • Working Solution: Dilute the stock 1:1000 into both buffer cohorts under vigorous vortexing to prevent local concentration spikes.

  • Self-Validation Checkpoint: Measure the baseline fluorescence of both solutions at 5-minute intervals for 30 minutes.

    • Validation: If Cohort B maintains a stable baseline (CV < 5%) while Cohort A drifts upward, you have successfully validated and eliminated aggregation-caused background noise.

Protocol B: Time-Resolved Fluorescence (TRF) Gating

Objective: Optically filter out biological matrix autofluorescence and photochemical byproducts.

  • Instrument Configuration: Set your plate reader's excitation to the specific absorption maximum of the benzotriazole (e.g., 340 nm). Set the emission to your target reporter wavelength.

  • Delay Gate Calibration: Load a "Blank" microplate well containing only your biological matrix (e.g., 10% serum in buffer, no probe).

  • Iterative Gating: Pulse the sample. Increase the measurement delay window in 10 µs increments (starting from 0 µs).

  • Self-Validation Checkpoint: Compare the Continuous Wave (CW) measurement (0 µs delay) against the delayed measurements.

    • Validation: The TRF gate is validated when the Blank signal drops to <1% of the CW fluorescence measurement (typically achieved at a 50–100 µs delay). You have now created a time-gated window immune to matrix noise.

G Probe 5-chloro-6-methyl-2H-benzotriazole Assay System Err1 High Baseline (Incomplete PET / Photoactivation) Probe->Err1 Err2 Erratic Drift (Nano-aggregation / Scattering) Probe->Err2 Err3 Matrix Interference (Biological Autofluorescence) Probe->Err3 Sol1 Optimize Solvent Polarity & Reduce Laser Power Err1->Sol1 Sol2 Add 0.05% Tween-20 or Pluronic F-127 Err2->Sol2 Sol3 Implement Time-Resolved Fluorescence (TRF) Gating Err3->Sol3

Decision tree for diagnosing and resolving background noise in benzotriazole fluorescence assays.

Section 5: References
  • Organic probes for NO-activatable biomedical imaging: NIR fluorescence, self-luminescence, and photoacoustic imaging Source: RSC Publishing (Journal of Materials Chemistry B) URL:[Link]

  • CMOS Time-Resolved, Contact, and Multispectral Fluorescence Imaging for DNA Molecular Diagnostics Source: MDPI (Sensors) URL:[Link]

  • Chemical basis for alteration of an intraocular lens using a femtosecond laser Source: Optica (Biomedical Optics Express) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-chloro-6-methyl-2H-benzotriazole vs benzotriazole for corrosion inhibition efficacy

An In-Depth Comparative Guide to the Corrosion Inhibition Efficacy of Substituted Benzotriazoles: 5-chloro-6-methyl-2H-benzotriazole vs. Benzotriazole In the field of materials science and preventative engineering, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Corrosion Inhibition Efficacy of Substituted Benzotriazoles: 5-chloro-6-methyl-2H-benzotriazole vs. Benzotriazole

In the field of materials science and preventative engineering, the selection of a potent corrosion inhibitor is critical for extending the lifecycle and ensuring the reliability of metallic components. Benzotriazole (BTA) has long been a benchmark inhibitor, especially for copper and its alloys, due to its ability to form a robust protective film on the metal surface.[1][2] However, the quest for enhanced performance has led to the development of various BTA derivatives. This guide offers a detailed comparison between the parent molecule, benzotriazole, and a di-substituted derivative, 5-chloro-6-methyl-2H-benzotriazole.

While direct, extensive comparative data for 5-chloro-6-methyl-2H-benzotriazole is emerging, we can construct a robust performance profile by analyzing the well-documented effects of its constituent functional groups: the electron-withdrawing chloro group and the electron-donating methyl group.[3][4] This guide will synthesize established principles and experimental data from closely related analogs to provide researchers, scientists, and drug development professionals with a deep, data-driven understanding of their respective corrosion inhibition capabilities.

The Molecular Basis of Inhibition: A Structural and Electronic Perspective

The efficacy of a benzotriazole-based inhibitor is intrinsically linked to its molecular structure and the resulting electronic distribution. The triazole ring, with its nitrogen atoms, is the active site, coordinating with metal ions on the surface to form a protective polymeric complex.[5][6]

  • Benzotriazole (BTA): The foundational molecule, BTA, establishes a protective layer through the formation of covalent and coordination bonds between its nitrogen atoms and the metal surface ions.[1][5] This creates a barrier that hinders both anodic and cathodic corrosion reactions.[6]

  • 5-chloro-6-methyl-2H-benzotriazole: This derivative introduces two key functional groups to the benzene ring.

    • Chloro Group (at position 5): As an electron-withdrawing group, the chlorine atom is expected to increase the electron density on the nitrogen atoms of the triazole ring.[7] This enhanced electron density can facilitate a stronger coordination bond with the metal surface, leading to a more compact and stable protective film.[4][7]

    • Methyl Group (at position 6): Conversely, the methyl group is electron-donating. While this effect is generally less pronounced than that of the chloro group, it can also influence the molecule's adsorption characteristics.[4]

The interplay of these opposing electronic effects in 5-chloro-6-methyl-2H-benzotriazole is a key area of interest, with the potential for a synergistic enhancement of the inhibitor's performance.

Mechanism of Action: From Adsorption to Protection

The primary mechanism by which benzotriazole and its derivatives inhibit corrosion is through adsorption onto the metal surface, forming a passivating film.[8] This process can be visualized as a multi-step sequence.

cluster_workflow Generalized Corrosion Inhibition Mechanism Metal Metal Surface (e.g., Copper) Adsorption Physical & Chemical Adsorption Metal->Adsorption Corrosive Corrosive Environment (e.g., Acidic, Chloride-containing) Corrosive->Metal Corrosion Attack Inhibitor Inhibitor Molecule (BTA Derivative) Inhibitor->Metal Inhibitor->Adsorption Film Formation of Protective [Metal-Inhibitor]n Complex Film Adsorption->Film Protection Corrosion Inhibition: Barrier to Anodic & Cathodic Reactions Film->Protection

Caption: Generalized Mechanism of Corrosion Inhibition by Benzotriazole Derivatives.

The strength and stability of the protective film are paramount. Studies on 5-chlorobenzotriazole have shown its ability to form a more robust and stable protective layer compared to unsubstituted BTA, which is attributed to the electronic effect of the chlorine atom.[4][7] It is hypothesized that 5-chloro-6-methyl-2H-benzotriazole would exhibit a similar, if not enhanced, capability due to the combined electronic influences of its substituents.

Comparative Performance Data: An Evidence-Based Analysis

To quantify the difference in inhibition efficacy, we can examine experimental data from electrochemical studies of benzotriazole and its mono-substituted derivatives. The following table summarizes key parameters from potentiodynamic polarization measurements, which are a standard method for evaluating inhibitor performance. While data for the di-substituted compound is not available in the provided search results, the comparison between BTA, 5-methyl-BTA, and 5-chloro-BTA offers a strong predictive basis.

InhibitorMetal/EnvironmentConcentrationCorrosion Current Density (Icorr) (A/cm²)Inhibition Efficiency (IE%)Reference
Benzotriazole (BTA) Copper / Artificial Seawater1 mMLower than blank~85-90%[3][9]
5-methyl-BTA Copper / Artificial Seawater1 mMLower than BTA>90%[3][9]
5-chloro-BTA Copper / Artificial Seawater1 mMLower than 5-methyl-BTA>95%[3][9]
5-chloro-BTA Copper / Acid Rain (pH 2.42)1x10⁻³ MSignificantly reduced91.2%[8][10]

Note: The inhibition efficiency values are approximated from the source material for comparative purposes.

The data consistently demonstrates that substituted benzotriazoles outperform the parent molecule. Notably, 5-chlorobenzotriazole shows the highest inhibition efficiency, reinforcing the theory that the electron-withdrawing chloro group enhances the protective properties of the molecule.[3][9] Based on this trend, it is reasonable to project that 5-chloro-6-methyl-2H-benzotriazole would exhibit an inhibition efficiency at least comparable to, and likely exceeding, that of 5-chlorobenzotriazole.

Experimental Protocol: Potentiodynamic Polarization Measurement

To ensure the trustworthiness and reproducibility of corrosion inhibition studies, a standardized experimental protocol is essential. The following is a detailed methodology for evaluating inhibitors using potentiodynamic polarization.

Objective: To determine the corrosion current density (Icorr) and inhibition efficiency (IE%) of an inhibitor.

Materials & Equipment:

  • Working Electrode (e.g., Copper coupon of known surface area)

  • Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum or Graphite rod)

  • Potentiostat/Galvanostat

  • Glass corrosion cell

  • Corrosive medium (e.g., 0.1 M HCl, artificial seawater)

  • Inhibitor compounds (Benzotriazole and its derivatives)

  • Polishing materials (SiC papers of various grits, alumina slurry)

  • Ultrasonic bath

Workflow:

cluster_workflow Potentiodynamic Polarization Experimental Workflow prep 1. Electrode Preparation: - Polish with SiC paper - Degrease with acetone - Rinse with distilled water - Dry setup 2. Cell Assembly: - Place electrodes in the cell - Add corrosive solution (with and without inhibitor) prep->setup stabilize 3. OCP Stabilization: - Immerse electrode for 30-60 min - Monitor Open Circuit Potential (OCP) until stable setup->stabilize scan 4. Polarization Scan: - Scan potential from -250 mV to +250 mV vs. OCP - Set scan rate (e.g., 1 mV/s) stabilize->scan analyze 5. Data Analysis: - Plot Tafel curves (log I vs. E) - Extrapolate to find Icorr and Ecorr scan->analyze calculate 6. Calculate Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 analyze->calculate

Sources

Comparative

comparative toxicity of 5-chloro-6-methyl-2H-benzotriazole and tolyltriazole

Comparative Toxicity and Performance Guide: 5-Chloro-6-methyl-2H-benzotriazole vs. Tolyltriazole As industrial water treatment systems increasingly rely on oxidizing biocides to control microbiological growth, the chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Performance Guide: 5-Chloro-6-methyl-2H-benzotriazole vs. Tolyltriazole

As industrial water treatment systems increasingly rely on oxidizing biocides to control microbiological growth, the chemical stability and environmental impact of corrosion inhibitors have become critical parameters in drug development and chemical manufacturing facilities. For decades, Tolyltriazole (TTA) has served as the baseline standard for passivating yellow metals (copper and its alloys). However, the operational limitations of TTA in chlorinated systems have driven the adoption of Halogen Resistant Azoles (HRAs), specifically 5-chloro-6-methyl-2H-benzotriazole (commonly referred to as chlorotolyltriazole or Cl-TTA).

This guide provides an objective, data-driven comparison of TTA and Cl-TTA, analyzing their mechanistic stability, comparative ecotoxicity, and providing a field-proven protocol for evaluating their performance.

Mechanistic Causality: The Halogen Stability Paradigm

The primary differentiator between TTA and Cl-TTA lies in their molecular response to hypochlorous acid (HOCl), the active species in chlorinated cooling waters.

When standard TTA is exposed to HOCl, the triazole ring undergoes an electrophilic attack at the nitrogen atom, forming an unstable N-chlorotolyltriazole intermediate. Because this reaction is reversible and the intermediate is highly unstable, it rapidly degrades. This degradation cascade has three severe operational consequences:

  • Loss of Passivation: The protective cuprous-azole film is stripped from the metal surface, leading to localized galvanic pitting.

  • Biocide Consumption: The continuous degradation of TTA acts as a massive halogen sink, artificially inflating the biocide demand required to maintain a sterile system.

  • Odor Generation: The breakdown of the N-chloro intermediate releases volatile, highly objectionable aromatic byproducts into the cooling tower exhaust[1].

Cl-TTA is engineered to bypass this failure mode. During its ex situ synthesis, the aromatic ring is pre-chlorinated to form a C-chlorotolyltriazole[1]. The addition of the electron-withdrawing chlorine atom on the benzene ring significantly reduces the electron density of the adjacent triazole ring. This steric and electronic hindrance effectively deactivates the molecule against further electrophilic attack by halogens in the bulk water, preserving both the biocide residual and the protective copper film.

Mechanism TTA Tolyltriazole (TTA) N_Chloro N-Chlorotolyltriazole (Unstable Intermediate) TTA->N_Chloro Reacts with HOCl Hypochlorous Acid (HOCl) HOCl->N_Chloro StableFilm Stable Cu-Azole Film (Corrosion Protected) HOCl->StableFilm No Reaction (Halogen Resistant) Degradation Azole Degradation & Odor Generation N_Chloro->Degradation Breaks down Cl_TTA Chlorotolyltriazole (Cl-TTA) Cl_TTA->StableFilm Adsorbs to Copper

Fig 1: Mechanistic pathways of TTA degradation versus Cl-TTA stability in chlorinated systems.

Comparative Ecotoxicity and Mammalian Safety

Because cooling tower blowdown is routinely discharged into municipal treatment facilities or directly into environmental watersheds, the aquatic toxicity of the chosen corrosion inhibitor is a critical regulatory metric. Both TTA and Cl-TTA are typically supplied as sodium salts in highly alkaline aqueous solutions (pH > 12), making them inherently corrosive to mammalian skin and eyes upon direct contact.

However, their aquatic toxicity profiles diverge. TTA exhibits high acute toxicity to aquatic invertebrates, with Daphnia magna EC50 values frequently measured below 10 mg/L[2]. Cl-TTA, while still classified as harmful to aquatic life, demonstrates a slightly wider safety margin for invertebrates, with Ceriodaphnia dubia EC50 values recorded at approximately 80.5 mg/L[3].

Table 1: Quantitative Toxicity and Performance Comparison

MetricTolyltriazole (TTA) Sodium Salt5-Chloro-6-methyl-2H-benzotriazole (Cl-TTA) Sodium Salt
Chemical Structure MethylbenzotriazoleChlorinated Methylbenzotriazole
Halogen Stability Poor (Rapid degradation via N-chloro intermediate)Excellent (Halogen-resistant C-chloro structure)
Fish LC50 (96h) 55 mg/L[2]52.5 mg/L (Pimephales promelas)[3]
Invertebrate EC50 (48h) 8.58 mg/L[2]80.5 - 91.5 mg/L (Ceriodaphnia dubia)[3]
Algae EC50 (72h) 29 - 75 mg/L[4]Data limited (Classified as harmful to aquatic life)
Mammalian Dermal LD50 > 2000 mg/kg[4]> 2000 mg/kg[3]
Primary Operational Defect Forms odorous intermediates, high biocide demandHigher initial unit cost

Experimental Protocol: Coupled Halogen Stability and Ecotoxicity Assay

To objectively validate the performance differences between these two compounds, a self-validating experimental system must be employed. The following protocol is designed to simultaneously quantify biocide demand, corrosion inhibition efficacy, and subsequent effluent toxicity.

Causality of Design: By running parallel reactors against a blank, we establish a baseline chlorine demand. The differential in free chlorine between the blank and the azole reactors isolates the halogen consumption caused specifically by the inhibitor's degradation. Subsequent toxicity screening of the effluent determines if the degradation byproducts alter the baseline environmental impact.

Step-by-Step Methodology:

  • Reactor Initialization: Prepare 5 liters of synthetic cooling water (150 ppm Ca²⁺, 75 ppm Mg²⁺, 110 ppm M-alkalinity, pH 8.5) in three identical, temperature-controlled (35°C) glass reactors (Reactors A, B, and C).

  • Inhibitor Dosing: Dose Reactor A with 5 ppm TTA. Dose Reactor B with 5 ppm Cl-TTA. Leave Reactor C un-dosed to serve as the baseline control (Blank).

  • Electrochemical Baseline: Insert pre-weighed, polished copper coupons and Linear Polarization Resistance (LPR) probes into all reactors. Allow 24 hours for initial passivation films to form in Reactors A and B.

  • Halogenation Stress Test: Spike all three reactors with sodium hypochlorite to achieve a 10 ppm free chlorine residual.

  • Monitoring: Measure free chlorine residuals via DPD colorimetry every 2 hours for a 48-hour period. Simultaneously, log continuous copper corrosion rates (mpy) via the LPR probes.

  • Effluent Toxicity Screening: After 48 hours, extract 1L of effluent from each reactor. Neutralize any remaining free chlorine using a stoichiometric addition of sodium thiosulfate. Conduct a standard 48-hour Daphnia magna static renewal bioassay to determine the EC50 of the degraded matrix.

Workflow Prep 1. Synthetic Water Prep (pH 8.5, 150ppm Ca) Dose 2. Inhibitor Dosing (TTA vs Cl-TTA) Prep->Dose Halogen 3. Bulk Halogen Test (Add 10ppm Cl2) Dose->Halogen Corrosion 4. LPR Corrosion Test (Copper Coupons) Halogen->Corrosion Tox 5. Aquatic Tox Screen (Daphnia EC50) Corrosion->Tox

Fig 2: Self-validating experimental workflow for coupled halogen stability and ecotoxicity testing.

References

  • Carl ROTH. "Safety Data Sheet: Tolyltriazole." Accessed March 26, 2026.[Link]

  • Anderson Chemical Company. "MATERIAL SAFETY DATA SHEET PAGE 1 OF X." Accessed March 26, 2026. [Link]

  • Pennsylvania Department of Environmental Protection. "SAFETY DATA SHEET 3DT098: Sodium Tolyltriazole." Accessed March 26, 2026.[Link]

  • European Patent Office. "Methods of inhibiting corrosion using n-halo-azoles (EP0815288A1)." Accessed March 26, 2026. [Link]

Sources

Validation

High-Resolution Mass Spectrometry Validation of 5-Chloro-6-methyl-2H-benzotriazole Metabolites: A Comparative Analytical Guide

Executive Summary & Analytical Context 5-Chloro-6-methyl-2H-benzotriazole is a highly specialized halogenated benzotriazole derivative utilized in advanced industrial applications, including vapor phase hydrogenation pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

5-Chloro-6-methyl-2H-benzotriazole is a highly specialized halogenated benzotriazole derivative utilized in advanced industrial applications, including vapor phase hydrogenation processes[1]. Similar to other widely used benzotriazole (BTR) UV stabilizers and corrosion inhibitors, its potential accumulation in biological and environmental matrices necessitates rigorous pharmacokinetic profiling[2].

For drug development professionals and environmental toxicologists, mapping the Phase I and Phase II biotransformation pathways of this compound is a critical analytical challenge. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) Mass Spectrometry against the traditional Triple Quadrupole (QQQ) MS alternative, providing a self-validating, step-by-step experimental protocol for metabolite elucidation.

Platform Comparison: HR-QTOF vs. QQQ MS

While QQQ platforms are the gold standard for targeted quantitation due to their ultra-high sensitivity, they inherently struggle with the de novo structural elucidation of unknown metabolites. For the validation of 5-chloro-6-methyl-2H-benzotriazole metabolites, HR-QTOF MS is the superior analytical product.

The Causality of Platform Selection: The parent compound contains a single chlorine atom. In nature, chlorine exists as two stable isotopes, 35 Cl and 37 Cl, in an approximate 3:1 ratio. An HR-QTOF platform operating at >30,000 FWHM resolution preserves this exact isotopic fine structure with <2 ppm mass error. This acts as a self-validating internal filter : any detected putative metabolite lacking this exact 3:1 isotopic mass defect signature can be instantly discarded as matrix noise, a distinction that nominal-mass QQQ systems cannot confidently make[3]. Furthermore, HR-QTOF utilizes Data-Independent Acquisition (DIA), enabling the retrospective identification of unexpected Phase II conjugates without requiring pre-tuned MRM transitions[4].

Quantitative Performance Comparison
Analytical FeatureHigh-Resolution Q-TOF (Product)Triple Quadrupole (Alternative)Analytical Impact for Metabolomics
Mass Accuracy < 2 ppmNominal (~0.5 Da)HR-QTOF eliminates isobaric matrix interferences[2].
Acquisition Mode Untargeted (DIA / DDA)Targeted (MRM)HR-QTOF captures unknown conjugates without prior tuning[4].
Isotopic Fidelity High (Preserves exact 35 Cl/ 37 Cl ratio)Low (Distorted by unit resolution)Acts as a structural validation fingerprint for halogenated BTRs[3].
Sensitivity Moderate to HighUltra-HighQQQ remains superior for absolute quantitation of known targets[5].

Structural Elucidation & Metabolic Pathways

Based on the biotransformation kinetics of structurally analogous benzotriazoles, the metabolism of 5-chloro-6-methyl-2H-benzotriazole is driven by hepatic cytochrome P450 (CYP450) enzymes[2].

  • Phase I Metabolism: The methyl group at the C6 position is highly susceptible to aliphatic hydroxylation, forming a primary alcohol (5-chloro-6-hydroxymethyl-2H-benzotriazole). Secondary aromatic hydroxylation may also occur on the benzene ring[3].

  • Phase II Metabolism: The newly formed hydroxyl groups serve as functional anchors for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), resulting in highly polar glucuronide or sulfate conjugates destined for urinary excretion[4].

Pathway Parent 5-chloro-6-methyl-2H-benzotriazole M1 Aliphatic Hydroxylation (-CH3 to -CH2OH) Parent->M1 CYP450 M2 Aromatic Hydroxylation (Phenol formation) Parent->M2 CYP450 Phase2_1 Glucuronide Conjugation M1->Phase2_1 UGT Phase2_2 Sulfate Conjugation M2->Phase2_2 SULT

Fig 1: Proposed Phase I and Phase II metabolic biotransformation pathways.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a closed, self-validating loop. By incorporating a stable-isotope-labeled internal standard and utilizing targeted enzymatic quenching, the workflow intrinsically controls for matrix effects and extraction losses.

Workflow A In Vitro HLM Incubation B Protein Precipitation A->B C Solid-Phase Extraction B->C D UHPLC Separation C->D E HR-QTOF MS Analysis D->E

Fig 2: End-to-end experimental workflow for benzotriazole metabolite extraction and MS validation.

Step 1: In Vitro Human Liver Microsome (HLM) Incubation
  • Procedure: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL, followed by 10 µM of 5-chloro-6-methyl-2H-benzotriazole. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction.

  • Causality: HLMs contain the full complement of membrane-bound CYP450 enzymes necessary to simulate hepatic Phase I biotransformation accurately. MgCl₂ acts as an essential cofactor for enzymatic stability[2].

Step 2: Enzymatic Quenching and Protein Precipitation
  • Procedure: At designated time intervals (0, 15, 30, 60, 120 min), extract 100 µL aliquots and immediately transfer them into 300 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope internal standard (e.g., d4​ -tolyltriazole).

  • Causality: Acetonitrile rapidly disrupts hydrogen bonding, denaturing and precipitating microsomal proteins. This instantly quenches CYP450 activity, locking the metabolic profile at the precise time point. The simultaneous introduction of the internal standard controls for downstream extraction recovery variations[5].

Step 3: Solid-Phase Extraction (SPE)
  • Procedure: Centrifuge the quenched samples at 14,000 × g for 10 minutes. Load the supernatant onto pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges. Wash with 5% methanol in water and elute with 100% methanol. Evaporate to dryness under gentle nitrogen and reconstitute in 100 µL of mobile phase.

  • Causality: The dual-nature polymer of the HLB cartridge retains both the highly hydrophobic parent compound and the highly polar Phase II glucuronide metabolites, ensuring comprehensive recovery across the entire polarity spectrum[4].

Step 4: UHPLC-HR-QTOF MS Analysis
  • Chromatography: Inject 5 µL onto a C18 column (2.1 × 100 mm, 1.7 µm). Use a mobile phase gradient of (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in acetonitrile.

  • Mass Spectrometry: Operate the HR-QTOF in positive Electrospray Ionization (ESI+) mode.

  • Causality: Formic acid acts as a proton source, significantly enhancing the [M+H]+ ionization efficiency of the triazole nitrogen[5]. The HR-QTOF should be set to Data-Dependent Acquisition (DDA) with a collision energy ramp of 20–40 eV. This specific energy range is required to successfully cleave the highly stable triazole ring, yielding diagnostic fragment ions necessary for structural confirmation[2].

References

  • Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry Source: PubMed (nih.gov)
  • Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administr
  • Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Source: ACS Public
  • Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry Source: PubMed (nih.gov)
  • Processes for the vapor phase hydrogenation of aldehydes (EP4347544A1)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-chloro-6-methyl-2H-benzotriazole

As a Senior Application Scientist, I frequently observe laboratories mishandling halogenated nitrogenous heterocycles. 5-Chloro-6-methyl-2H-benzotriazole (CAS: 221343-71-1) is a highly specialized compound utilized in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling halogenated nitrogenous heterocycles. 5-Chloro-6-methyl-2H-benzotriazole (CAS: 221343-71-1) is a highly specialized compound utilized in drug development, corrosion inhibition, and advanced materials synthesis. While its chemical utility is vast, its physical state—a fine, highly lipophilic crystalline powder—presents significant acute toxicity, severe ocular hazards, and long-term environmental risks [1].

To build a truly safe laboratory environment, we must move beyond merely listing safety equipment. We must understand the causality behind our safety choices and implement self-validating systems —protocols designed so that if a safety parameter fails, the workflow physically or logically cannot proceed.

Below is the definitive, step-by-step operational and logistical guide for handling 5-chloro-6-methyl-2H-benzotriazole.

Quantitative Hazard & Physicochemical Profile

Before selecting Personal Protective Equipment (PPE), we must analyze the compound's quantitative data to understand the physical threats it poses[2].

Property / ParameterValueClinical / Safety Significance
CAS Number 221343-71-1Unique identifier for regulatory tracking and waste compliance.
Molecular Formula C7H6ClN3Halogenated heterocycle; indicates high lipophilicity and skin permeability.
Molecular Weight 167.59 g/mol Forms a fine, lightweight powder with a high risk of aerosolization.
Acute Toxicity (Oral/Inhalation) GHS Category 4Ingestion or inhalation of dust causes systemic toxicity [3].
Eye Irritation GHS Category 2ADirect contact causes severe, immediate mucosal and corneal damage.
Aquatic Toxicity GHS Chronic 2Toxic to aquatic life with long-lasting effects; strictly prohibits drain disposal [1].

The Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for halogenated benzotriazoles. The following PPE matrix is mandatory, grounded in the specific chemical properties of the compound.

  • Respiratory Protection: N95/P100 Particulate Respirator.

    • The Causality: The compound's low molecular weight (167.59 g/mol ) means mechanical manipulation (e.g., opening a vial, scooping) generates invisible micro-dust. Inhalation bypasses the skin barrier directly into the bloodstream. A P100 filter traps 99.9% of these particulates.

  • Hand Protection: Double-Layered Nitrile Gloves (EN 374 compliant, >0.11 mm thickness).

    • The Causality: Halogenated benzotriazoles are highly lipophilic. Latex offers poor resistance to non-polar organics and will degrade. Double-gloving provides a self-validating safety net: if the outer glove is contaminated, it can be doffed inside the fume hood without exposing the researcher's skin to the chemical [2].

  • Eye/Face Protection: Unvented Chemical Splash Goggles.

    • The Causality: Standard safety glasses leave top and side gaps. Given the compound's Category 2A eye irritation classification, airborne dust can easily settle on the sclera, reacting with eye moisture to cause severe damage [3].

  • Body Protection: Non-Woven Tyvek® Lab Coat or Sleeved Apron.

    • The Causality: Traditional woven cotton lab coats trap microscopic dust between threads, turning the garment into a continuous exposure source. Non-woven Tyvek provides an impenetrable physical barrier against particulates.

Self-Validating Operational Workflow

This step-by-step methodology ensures that the handling of 5-chloro-6-methyl-2H-benzotriazole is continuously verified for safety.

Step 1: Engineering Control Verification (The Fume Hood)

  • Action: Activate the chemical fume hood and verify the continuous face velocity monitor reads between 80–100 feet per minute (fpm) .

  • Self-Validation: Do not proceed if the monitor is broken or alarming. The workflow is physically halted until airflow is confirmed, ensuring zero dust escapes into the ambient lab environment.

Step 2: Static Elimination (Pre-Weighing)

  • Action: Discharge the weighing spatula and anti-static weigh boat using a zero-stat gun or anti-static bar.

  • Causality: Benzotriazole powders hold strong static charges. When a charged spatula approaches the powder, it can cause the powder to suddenly "jump" and aerosolize. Eliminating static prevents this spontaneous dispersion.

Step 3: Gravimetric Transfer & Wetting

  • Action: Weigh the required mass using a closed-system analytical balance inside the fume hood.

  • Action: Crucial Step—Add your primary solvent (e.g., DMSO, ethanol, or buffer) directly to the weigh boat inside the hood before transporting the material to the bench.

  • Causality: Wetting the powder instantly eliminates the inhalation hazard. A solution cannot generate dust.

Step 4: Equipment Decontamination

  • Action: Wipe down the balance pan and spatulas with a disposable wipe dampened with ethanol, followed by a dry wipe. Dispose of wipes in solid hazardous waste.

Hazard Mitigation & Workflow Logic

G Start 5-Chloro-6-methyl-2H-benzotriazole Operational Workflow Hazard Hazard Assessment Acute Tox 4 | Eye Irrit 2 Start->Hazard PPE PPE Deployment Nitrile | Goggles | N95 Hazard->PPE EngControl Engineering Controls Fume Hood (80-100 fpm) Hazard->EngControl Operation Safe Handling & Synthesis (Wet-Transfer Method) PPE->Operation EngControl->Operation Spill Spill Response Mechanical Sweep | No Water Operation->Spill If Spill Occurs Disposal Waste Disposal Incineration | Aquatic Tox Operation->Disposal Safe Completion Spill->Disposal

Fig 1: Safety workflow and hazard mitigation logic for halogenated benzotriazoles.

Spill Response and Disposal Plan

Because 5-chloro-6-methyl-2H-benzotriazole is an Aquatic Chronic 2 toxicant, standard clean-up methods (like washing down the sink) are illegal and environmentally devastating [1].

Immediate Spill Response Methodology
  • Evacuate & Isolate: If a spill occurs outside the fume hood, step back immediately. Allow ambient HVAC to settle the dust for 5 minutes.

  • Dry Containment (No Water): Do NOT spray water on the spill. Water will dissolve the compound and spread the aquatic toxicant across the bench or floor.

  • Mechanical Collection: Use a damp, chemically compatible absorbent pad to gently lift the powder, or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Chemical Decontamination: Wipe the spill zone with a solvent in which the compound is highly soluble (e.g., a 70% ethanol solution) to pick up microscopic residues, followed by standard soap and water.

Logistical Disposal Plan
  • Solid Waste: All contaminated Tyvek, gloves, weigh boats, and wipes must be placed in a sealed, puncture-resistant container labeled: "Hazardous Solid Waste: Halogenated Organic (Toxic to Aquatic Life)."

  • Liquid Waste: Any aqueous or organic solutions containing the compound must be segregated into halogenated liquid waste carboys.

  • Final Destruction: Ensure your facility's EHS department routes this specific waste stream for high-temperature incineration , which is the only approved method to safely break the carbon-halogen bonds without generating toxic environmental runoff [3].

References

  • Carl Roth. "Safety Data Sheet: 1,2,3-Benzotriazole (Proxy for Halogenated Benzotriazoles)". Carl Roth GmbH + Co. KG. URL: [Link]

  • PubChem. "5-Chlorobenzotriazole | C6H4ClN3 | CID 66760". National Center for Biotechnology Information. URL: [Link]

Retrosynthesis Analysis

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Reactant of Route 1
5-chloro-6-methyl-2H-benzotriazole
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5-chloro-6-methyl-2H-benzotriazole
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